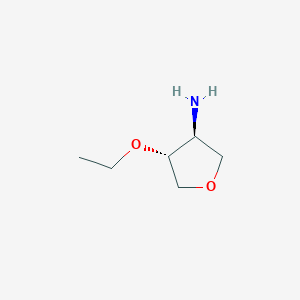

(3S,4R)-4-ethoxyoxolan-3-amine

Description

(3S,4R)-4-ethoxyoxolan-3-amine is a chiral oxolane (tetrahydrofuran) derivative featuring an ethoxy group at the C4 position and an amine group at C2. Its molecular formula is C₆H₁₃NO₂ (molecular weight: 131.17 g/mol), with stereochemistry critical to its physicochemical and biological properties. The compound’s stereospecific configuration (3S,4R) distinguishes it from racemic mixtures (e.g., rac-(3R,4S)-4-ethoxyoxolan-3-amine, CAS 1909287-54-2) and other stereoisomers, influencing solubility, receptor binding, and metabolic stability .

Propriétés

IUPAC Name |

(3S,4R)-4-ethoxyoxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-2-9-6-4-8-3-5(6)7/h5-6H,2-4,7H2,1H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKFYFFNUUVCHK-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1COCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H]1COC[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701280597 | |

| Record name | (3S,4R)-4-Ethoxytetrahydro-3-furanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701280597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255859-41-6 | |

| Record name | (3S,4R)-4-Ethoxytetrahydro-3-furanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255859-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S,4R)-4-Ethoxytetrahydro-3-furanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701280597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-ethoxyoxolan-3-amine typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method includes the reaction of ethyl oxirane with an amine under controlled conditions to produce the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

(3S,4R)-4-ethoxyoxolan-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines with different oxidation states.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles are used under controlled temperatures and pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines .

Applications De Recherche Scientifique

(3S,4R)-4-ethoxyoxolan-3-amine has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a substrate in biochemical assays.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mécanisme D'action

The mechanism of action of (3S,4R)-4-ethoxyoxolan-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can inhibit or activate certain biochemical pathways, leading to its observed effects. For example, it may inhibit the activity of specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The compound’s unique properties are best contextualized through comparison with structurally related molecules. Key analogs include fluorinated oxolanes, alkyl-substituted amines, and pyrrolidine derivatives.

Structural and Functional Group Variations

Table 1: Key Analogs of (3S,4R)-4-ethoxyoxolan-3-amine

Key Findings

a) Substituent Effects on Reactivity and Bioactivity

- Electron-Withdrawing Groups : The fluoro-substituted analog (CAS 2166288-96-4) exhibits greater hydrogen-bonding capacity and metabolic stability compared to the ethoxy variant due to fluorine’s electronegativity .

- Alkyl Chains : The N-heptyl derivative () demonstrates markedly increased lipophilicity (logP ~3.5 estimated), enhancing membrane permeability but reducing aqueous solubility .

- Salt Forms: The hydrochloride salt (CAS 1096594-11-4) shows improved solubility in polar solvents (e.g., water or methanol) due to ionic character, making it preferable for pharmaceutical formulations .

b) Stereochemical Influence

- The (3S,4R) configuration of the target compound distinguishes it from racemic mixtures (e.g., rac-(3R,4S)-4-ethoxyoxolan-3-amine), which may exhibit divergent pharmacokinetic profiles. Enantiopure synthesis is critical for applications requiring receptor specificity .

c) Ring System Comparisons

- Oxolane vs. Pyrrolidine : Pyrrolidine-based analogs (e.g., CAS 116169-51-8) feature a nitrogen-containing five-membered ring, increasing amine basicity (pKa ~10–11) compared to oxolane derivatives (pKa ~8–9). This affects protonation states under physiological conditions .

Activité Biologique

Chemical Structure and Synthesis

(3S,4R)-4-ethoxyoxolan-3-amine is characterized by a unique stereochemistry that influences its biological activity. The synthesis of this compound typically involves enantioselective methods to ensure the correct configuration at the chiral centers. For example, the synthesis may follow a route similar to that used for related compounds such as (3S,4S)-3-hydroxy-4-hydroxymethyl-4-butanolides, which have demonstrated significant biological effects in previous studies .

The biological activity of this compound is primarily linked to its interaction with various biological pathways. It has been observed to influence:

- Cellular Signaling : The compound has shown potential in modulating pathways similar to those affected by prostaglandin E2 (PGE2), a key player in inflammation and cellular differentiation.

- Gene Expression : Studies indicate that it can affect mRNA levels of specific genes, such as c-fos, which is involved in cell proliferation and differentiation.

In Vitro Studies

In vitro studies using HL-60 cells have demonstrated that this compound can significantly alter cellular behavior. For instance:

- Cell Proliferation : The compound has been found to enhance cell proliferation under certain conditions, akin to the effects of PGE2.

- Differentiation : It exhibits antagonistic effects on TPA-induced terminal differentiation, suggesting a role in modulating differentiation pathways .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cell Proliferation | Increased proliferation in HL-60 | |

| Gene Expression | Upregulation of c-fos mRNA | |

| Differentiation | Antagonizes TPA-induced differentiation |

Case Study 1: Effects on Inflammatory Pathways

A notable study examined the effects of this compound on inflammatory pathways. The results indicated that the compound could significantly reduce markers of inflammation in cell cultures treated with pro-inflammatory agents. This suggests its potential therapeutic application in inflammatory diseases.

Case Study 2: Cancer Cell Lines

Another investigation focused on various cancer cell lines, where this compound was tested for its cytotoxic effects. The findings revealed that the compound selectively inhibited the growth of certain cancer cells while sparing normal cells, highlighting its potential as a targeted therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.